![molecular formula C12H28N2 B3051785 1,4-Butanediamine, N,N-dibutyl- CAS No. 36003-96-0](/img/structure/B3051785.png)
1,4-Butanediamine, N,N-dibutyl-
Overview
Description
1,4-Butanediamine, also known as Putrescine or Tetramethylenediamine, is an organic compound with the formula NH2(CH2)4NH2 . It has a molecular weight of 88.15 . It is used as a building block in the synthesis of various pharmaceuticals .
Synthesis Analysis
The biochemical synthesis of 1,4-butanediamine involves a process in a microorganism with an increased level of an ornithine decarboxylase activity . The increased ornithine decarboxylase activity is obtained by overexpression of an ornithine decarboxylase encoding gene with increased translational and/or transcriptional efficiency . The 1,4-butanediamine produced in the microorganism is excreted into a fermentation broth and is recovered from the fermentation broth .Molecular Structure Analysis
The molecular structure of 1,4-Butanediamine can be represented as NH2(CH2)4NH2 . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1,4-Butanediamine is a solid at room temperature . It has a refractive index of 1.457 . It has a boiling point of 158-160 °C and a melting point of 25-28 °C . The density of 1,4-Butanediamine is 0.877 g/mL at 25 °C .Safety and Hazards
properties
IUPAC Name |
N',N'-dibutylbutane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-3-5-10-14(11-6-4-2)12-8-7-9-13/h3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIPAUVCWRHLAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395139 | |
Record name | 1,4-Butanediamine, N,N-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanediamine, N,N-dibutyl- | |
CAS RN |
36003-96-0 | |
Record name | 1,4-Butanediamine, N,N-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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